2-Chloro-5-ethyl-4-methylpyridine
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Overview
Description
2-Chloro-5-ethyl-4-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of chlorine, ethyl, and methyl substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethyl-4-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 5-ethyl-4-methylpyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the use of 2-chloro-5-methylpyridine as a starting material, which undergoes ethylation reactions to introduce the ethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl and ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or amines.
Scientific Research Applications
2-Chloro-5-ethyl-4-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethyl-4-methylpyridine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Chloro-4-methylpyridine
- 2-Chloro-5-ethylpyridine
Uniqueness
2-Chloro-5-ethyl-4-methylpyridine is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This combination of substituents makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H10ClN |
---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-5-ethyl-4-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-3-7-5-10-8(9)4-6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
ALPJAHIBQZZVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1C)Cl |
Origin of Product |
United States |
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